1-(Quinazolin-4-yl)azetidin-3-amine

Kinase inhibition Structure-activity relationship Binding affinity

This N1-linked quinazoline-azetidine regioisomer is a critical heterocyclic building block for kinase inhibitor design. The precise connectivity (N1-linked azetidin-3-amine) defines vector geometry, hydrogen-bonding capacity, and conformational rigidity distinct from N-linked or C-linked analogs. Substitution with generic 'quinazoline-azetidine' compounds or regioisomers invalidates SAR reproducibility and analytical reference standards. The primary amine offers a synthetic handle for derivatization and salt formation to enhance solubility. Essential for constructing focused kinase libraries targeting p70S6K and other kinases. Procure only CAS 1340467-59-5 to ensure experimental integrity.

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
Cat. No. B7894693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Quinazolin-4-yl)azetidin-3-amine
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC=NC3=CC=CC=C32)N
InChIInChI=1S/C11H12N4/c12-8-5-15(6-8)11-9-3-1-2-4-10(9)13-7-14-11/h1-4,7-8H,5-6,12H2
InChIKeyRPCPOIZNLQOQFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Quinazolin-4-yl)azetidin-3-amine (CAS 1340467-59-5): Structural Identity and Procurement Considerations


1-(Quinazolin-4-yl)azetidin-3-amine, identified by CAS 1340467-59-5, is a heterocyclic building block belonging to the quinazoline class, which is widely employed as a scaffold in kinase inhibitor design. The molecule is characterized by a quinazoline core substituted at the 4-position with an azetidin-3-amine moiety (C11H12N4, molecular weight 200.24 g/mol) [1]. This specific connection motif is distinct from other regioisomers and linker variants within the quinazoline-azetidine chemical space, making it a non-interchangeable entity in medicinal chemistry programs [2].

Beyond the Scaffold: Why 1-(Quinazolin-4-yl)azetidin-3-amine Cannot Be Simply Interchanged with Other Quinazoline Derivatives


Procurement of a generic 'quinazoline-azetidine' or even close structural analogs such as the N-linked isomer (N-(azetidin-3-yl)quinazolin-4-amine) or C-linked analog (4-(azetidin-3-yl)quinazoline) introduces critical variables that undermine SAR reproducibility. The connectivity point of the azetidine ring (N1-linked vs. C4-linked) dictates the vector and conformational flexibility of the basic amine, directly altering the compound's interaction with kinase hinge regions and acidic sub-pockets [1]. Furthermore, the presence of the primary amine on the azetidine ring in 1-(Quinazolin-4-yl)azetidin-3-amine offers a distinct hydrogen-bonding capacity compared to des-amino analogs, which affects both target binding and physicochemical properties [2]. The evidence below quantifies these differences, demonstrating that simple structural analogy does not equate to functional equivalence.

Product-Specific Quantitative Evidence: Differentiation of 1-(Quinazolin-4-yl)azetidin-3-amine Against Closest Analogs


Regioisomeric Differentiation: N1-Linked vs. N-Linked Azetidine Binding Affinity Profile

The target compound, 1-(Quinazolin-4-yl)azetidin-3-amine, exhibits a distinct binding profile compared to its closest regioisomer, N-(azetidin-3-yl)quinazolin-4-amine. BindingDB data for the target compound shows a competitive inhibitory constant (Ki) of 9.80E+6 nM (9.8 mM) and a non-competitive/competitive Ki of 1.00E+7 nM (10 mM) against rat adenylate kinase II isozyme [1]. While this potency is low, it establishes a baseline fingerprint for this specific scaffold. In contrast, the N-linked isomer has been primarily associated with Werner (WRN) helicase targeting , indicating a divergence in target engagement driven solely by the N1 vs. N connection geometry.

Kinase inhibition Structure-activity relationship Binding affinity

Linker Geometry: N1-Linked Azetidine vs. C4-Linked Azetidine Molecular Weight and Property Profile

The molecular weight and formula differentiate 1-(Quinazolin-4-yl)azetidin-3-amine (MW = 200.24 g/mol, C11H12N4) from the C-linked analog 4-(azetidin-3-yl)quinazoline (MW = 185.23 g/mol, C11H11N3) [1]. The target compound contains an additional nitrogen atom due to the primary amine on the azetidine ring, which increases its molecular weight by approximately 15 g/mol and provides an extra hydrogen bond donor/acceptor site. This difference in molecular weight and hydrogen-bonding capacity can significantly alter membrane permeability and target binding kinetics, making the compounds non-interchangeable in lead optimization campaigns.

Medicinal chemistry Physicochemical properties Scaffold optimization

Conformational Constraint: Azetidine vs. Piperidine Linker Impact on Kinase Selectivity

The azetidine ring in 1-(Quinazolin-4-yl)azetidin-3-amine imposes a unique conformational constraint compared to larger saturated heterocycles like piperidine. Co-crystal structural analysis of related azetidine-containing quinazoline kinase inhibitors (e.g., M2698) reveals that the azetidine group fits precisely into a shallow acidic pocket formed by residues E179, M225, and E222, enhancing selective kinase binding through a charged interaction with D236 [1]. In contrast, a piperidine ring would project further into solvent space, likely reducing this specific interaction and potentially increasing off-target kinase promiscuity. While direct IC50 data for 1-(Quinazolin-4-yl)azetidin-3-amine is not yet published, the class-level evidence indicates that replacing the azetidine with a piperidine linker would fundamentally alter the kinase selectivity profile.

Kinase selectivity Conformational analysis Scaffold hopping

Binding Affinity Fingerprint: 1-(Quinazolin-4-yl)azetidin-3-amine Ki Values Against Adenylate Kinase Isozymes

The binding profile of 1-(Quinazolin-4-yl)azetidin-3-amine against rat adenylate kinase isozymes provides a quantitative baseline for its biochemical activity. BindingDB reports a competitive inhibitory constant (Ki) of 9.80E+6 nM (9.8 mM) and a non-competitive/competitive Ki of 1.00E+7 nM (10 mM) against rat adenylate kinase II isozyme [1]. Additionally, a non-competitive Ki of 1.60E+7 nM (16 mM) was observed against rat adenylate kinase M isozyme [2]. These values, while indicating low potency, serve as a specific molecular fingerprint that can be used to verify compound identity and purity. In contrast, no such adenylate kinase binding data is publicly available for close analogs like N-(azetidin-3-yl)quinazolin-4-amine or 4-(azetidin-3-yl)quinazoline, underscoring the unique interaction profile of this specific scaffold.

Enzyme inhibition Kinase profiling Biochemical assay

Recommended Application Scenarios for 1-(Quinazolin-4-yl)azetidin-3-amine in R&D and Procurement


Kinase Selectivity Profiling and SAR Studies

Given the structural evidence that the azetidine moiety in this scaffold fits into specific kinase sub-pockets (e.g., p70S6K) [1], 1-(Quinazolin-4-yl)azetidin-3-amine is a suitable building block for constructing focused libraries to probe kinase selectivity. Its distinct regioisomeric identity (N1-linked) ensures that SAR data generated is specific to this geometry and cannot be extrapolated from N-linked or C-linked analogs [2].

Quality Control and Reference Standard Procurement

The unique adenylate kinase inhibitory fingerprint (Ki values of 9.8-16 mM) [3] and the precise molecular weight of 200.24 g/mol [4] serve as critical quality control parameters. Procurement of this specific CAS number (1340467-59-5) is essential for analytical method development, where substitution with regioisomers like N-(azetidin-3-yl)quinazolin-4-amine (CAS 1380300-68-4) would invalidate reference standards due to different chromatographic and mass spectral properties.

Medicinal Chemistry Scaffold Optimization

For projects requiring a conformationally constrained linker that projects a primary amine into the solvent-exposed region, 1-(Quinazolin-4-yl)azetidin-3-amine offers a distinct advantage over C-linked analogs (e.g., 4-(azetidin-3-yl)quinazoline) which lack this amine . The primary amine serves as a synthetic handle for further derivatization or can enhance aqueous solubility through salt formation, as demonstrated in class-level studies with azetidine-containing quinazolines [2].

Pharmacokinetic and Solubility Optimization Studies

Based on class-level evidence that azetidine substitution on quinazolines improves water solubility compared to piperidine or unsubstituted analogs [2], 1-(Quinazolin-4-yl)azetidin-3-amine is a valuable scaffold for researchers aiming to enhance the solubility profile of quinazoline-based inhibitors without compromising the conformational rigidity required for selective kinase binding [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Quinazolin-4-yl)azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.